molecular formula C14H24Cl2N2O B1519540 4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride CAS No. 1235439-59-4

4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride

Cat. No. B1519540
M. Wt: 307.3 g/mol
InChI Key: WTLOSGVJROXTLJ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1235439-59-4, is a chemical with the molecular formula C14H24Cl2N2O and a molecular weight of 307.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O.2ClH/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12;;/h5-8,13,15,17H,2-4,9-11H2,1H3;2*1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 307.26 .

Scientific Research Applications

Corrosion Inhibition

The compound shows potential as a corrosion inhibitor. For instance, bipyrazolic compounds, which include similar structures, have been found effective in inhibiting steel corrosion in hydrochloric acid solution (Tebbji et al., 2005).

Pharmaceutical Applications

Some derivatives of the compound have shown significant pharmacological profiles, such as R-96544, which acts as a potent 5-HT2A receptor antagonist. This is important for its potential use in medical treatments (Ogawa et al., 2002).

Organic Synthesis

The compound and its derivatives are used in organic synthesis. For example, phosphine-catalyzed annulation processes involving similar structures have been developed for synthesizing functionalized tetrahydropyridines, highlighting its utility in chemical synthesis (Zhu et al., 2003).

Antibacterial and Antifungal Applications

Some derivatives have been evaluated for their antibacterial and antifungal activities, showing potential in combating microbial infections (Pawar et al., 2016).

Hemoglobin Modulation

Certain derivatives of the compound have shown effectiveness as allosteric effectors of hemoglobin, which can be significant in clinical areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Catalysis

Derivatives of this compound are also used in catalytic processes, such as in the synthesis of densely substituted L-Proline esters, indicating its role in facilitating specific chemical reactions (Ruiz-Olalla et al., 2015).

DNA Interaction Studies

Studies have been conducted to understand the interaction of its derivatives with DNA, which is crucial for developing potential anticancer agents (Rafique et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12;;/h5-8,13,15,17H,2-4,9-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLOSGVJROXTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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